molecular formula C20H15N3O8S2 B11539347 2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate

Cat. No.: B11539347
M. Wt: 489.5 g/mol
InChI Key: MYSFWULYBYQNFF-RQZCQDPDSA-N
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Description

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dinitrobenzoate group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate typically involves multiple steps. One common approach is the condensation of 3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene with 2-ethoxy-4-formylphenyl 2,4-dinitrobenzoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioethers or amines.

Scientific Research Applications

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate is unique due to its combination of a thiazolidinone ring and a dinitrobenzoate group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H15N3O8S2

Molecular Weight

489.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H15N3O8S2/c1-3-30-16-8-11(9-17-18(24)21(2)20(32)33-17)4-7-15(16)31-19(25)13-6-5-12(22(26)27)10-14(13)23(28)29/h4-10H,3H2,1-2H3/b17-9+

InChI Key

MYSFWULYBYQNFF-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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